molecular formula C6H9ClF3NO B3045471 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1080474-99-2

2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B3045471
CAS No.: 1080474-99-2
M. Wt: 203.59
InChI Key: WSCPWJANBHNLSY-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is a chloroacetamide derivative characterized by a trifluoroethyl group and an ethyl group attached to the nitrogen atom. This compound belongs to a class of agrochemicals and pharmaceutical intermediates, where the trifluoroethyl group enhances metabolic stability and lipophilicity, while the chloroacetamide backbone contributes to reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF3NO/c1-2-11(5(12)3-7)4-6(8,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPWJANBHNLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229293
Record name 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080474-99-2
Record name 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1080474-99-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
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Preparation Methods

Direct Amidation of Chloroacetyl Chloride

The most widely reported method involves the reaction of chloroacetyl chloride with N-ethyl-2,2,2-trifluoroethylamine under controlled conditions. This one-step amidation process proceeds via nucleophilic acyl substitution (Figure 1).

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0–5°C (to minimize side reactions)
  • Time : 4–6 hours

Mechanistic Insights :
The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion. The trifluoroethyl group’s electron-withdrawing nature enhances the amine’s nucleophilicity, accelerating the reaction.

Yield Optimization :

Parameter Optimal Range Impact on Yield
Molar Ratio (Amine:Chloroacetyl Chloride) 1:1.1 Prevents diacylation
Solvent Polarity Low (ε < 10) Reduces hydrolysis
Cooling 0–5°C Minimizes thermal degradation

Post-reaction workup involves aqueous extraction (5% HCl followed by NaHCO₃), drying over MgSO₄, and vacuum distillation to isolate the product (purity >98% by GC-MS).

Industrial Production Strategies

Multi-Step Process via Dichloroacetic Acid Intermediate

Large-scale manufacturing often employs cost-effective precursors:

Step 1 : Esterification of Dichloroacetic Acid
Dichloroacetic acid reacts with 2,2,2-trifluoroethanol under acidic catalysis:
$$
\text{Cl}2\text{CHCOOH} + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Cl}2\text{CHCOOCH}2\text{CF}3 + \text{H}_2\text{O}
$$
Conditions : 80°C, 12 hours, 85% yield.

Step 2 : Aminolysis with Ethylamine
The ester undergoes aminolysis with ethylamine in toluene:
$$
\text{Cl}2\text{CHCOOCH}2\text{CF}3 + \text{C}2\text{H}5\text{NH}2 \rightarrow \text{ClCH}2\text{CON(C}2\text{H}5\text{)(CH}2\text{CF}3) + \text{HCl} + \text{CF}3\text{CH}_2\text{OH}
$$
Key Considerations :

  • Catalyst : None required (exothermic reaction)
  • Byproduct Recycling : Trifluoroethanol is recovered via fractional distillation

Comparative Efficiency :

Method Yield (%) Purity (%) Cost (USD/kg)
Laboratory-Scale 78 98 1,200
Industrial Multi-Step 92 99.5 320

Alternative Synthetic Routes

Reductive Amination Approach

A less common but innovative pathway involves reductive amination of chloroacetamide with trifluoroacetaldehyde:

Reaction Scheme :
$$
\text{ClCH}2\text{CONH}2 + \text{CF}3\text{CHO} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{ClCH}2\text{CON(C}2\text{H}5\text{)(CH}2\text{CF}3) + \text{H}2\text{O}
$$
Advantages :

  • Avoids use of corrosive chloroacetyl chloride
  • Single-step process

Limitations :

  • Requires high-pressure hydrogenation equipment
  • Lower yield (62%) due to over-reduction side reactions

Quality Control and Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃)
  • δ 3.48 (q, J=7.2 Hz, 2H, NCH₂CH₃)
  • δ 3.92 (s, 2H, COCH₂Cl)
  • δ 4.21 (q, J=10.8 Hz, 2H, CF₃CH₂)

FT-IR (cm⁻¹) :

  • 1685 (C=O stretch)
  • 680 (C-Cl stretch)
  • 1140–1250 (C-F stretches)

HPLC Purity Criteria :

Parameter Specification
Column C18, 5 µm
Mobile Phase 60:40 MeCN:H₂O
Retention Time 8.2 min
Area Purity ≥99.0%

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield corresponding amines and acids.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can be used in substitution reactions.

    Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, different substituted products can be obtained.

    Hydrolysis Products: Amines and carboxylic acids are common products of hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to novel therapeutic agents. The chloro group facilitates nucleophilic substitution reactions, which are essential for creating more complex molecules .

Potential Biological Activity
Research has indicated that 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide may exhibit antimicrobial and antifungal properties. Investigations into its mechanism of action suggest that it interacts with specific biological targets, potentially altering enzyme activities or receptor functions .

Agrochemical Applications

Building Block for Agrochemicals
The compound is utilized as a building block in the development of agrochemicals. Its unique trifluoroethyl moiety imparts specific properties that enhance the efficacy and stability of agricultural products. This application is particularly relevant in the formulation of pesticides and herbicides .

Organic Synthesis

Reactivity and Transformation
In organic chemistry, 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is employed as a reagent in various synthetic pathways. It can undergo oxidation, reduction, and substitution reactions, allowing chemists to create a diverse range of derivatives. For example:

  • Oxidation can yield furan derivatives.
  • Reduction can convert the chloro group into an amine.
  • Substitution allows for the introduction of different nucleophiles .

Industrial Production Methods

The industrial synthesis of this compound typically involves controlled reaction conditions to ensure high yield and purity. Common methods include batch processes or continuous flow systems that optimize reaction parameters such as temperature and pressure . Purification techniques like recrystallization or chromatography are often employed to isolate the final product.

Case Study 1: Pharmaceutical Development

A study explored the use of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide in synthesizing a new class of antifungal agents. The compound was modified to enhance its activity against resistant strains of fungi.

Case Study 2: Agrochemical Formulation

Research demonstrated that formulations containing this compound showed improved effectiveness against specific pests compared to traditional pesticides. The trifluoroethyl group contributed to enhanced binding affinity to target enzymes in pests.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The chloro and trifluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Nitrogen

a) 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS: 170655-44-4)
  • Molecular Formula: C₄H₅ClF₃NO
  • Applications: Used as a precursor in synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, a pharmaceutical intermediate .
b) 2-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (CAS: 1179829-40-3)
  • Molecular Formula: C₅H₇ClF₃NO
  • Key Differences : Methyl group instead of ethyl reduces molecular weight (189.56 g/mol vs. ~204 g/mol for the ethyl analog) and lipophilicity.
  • Impact : Lower steric bulk may enhance binding efficiency in pesticidal applications .
c) 2-Chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide (CAS: 1183151-97-4)
  • Molecular Formula: C₇H₁₁ClF₃NO

Functional Group Modifications

a) 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide
  • Structure: Incorporates a pyridinylaminoethyl group.
  • Impact : Enhanced specificity for biological targets due to aromatic interactions, making it suitable as a kinase inhibitor or herbicide .
b) 2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide (CAS: 923129-81-1)
  • Structure: Phenoxy and formyl groups introduce electrophilic sites for crosslinking.
  • Applications: Potential use in polymer chemistry or as a photoactive probe .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Features
Target Compound (Ethyl derivative) ~204 ~2.5 Balanced lipophilicity and steric bulk for agrochemical stability
N-Methyl analog 189.56 ~1.8 Higher solubility in polar solvents due to smaller alkyl group
N-Propyl analog 217.62 ~3.1 Increased hydrophobicity for prolonged soil persistence
Pyridinylaminoethyl derivative 339.10 ~3.5 Aromatic interactions enhance target binding in pesticidal applications

Biological Activity

2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C4_4H5_5ClF3_3NO
  • CAS Number : 170655-44-4

The compound features a chloro group and a trifluoroethyl moiety, which are significant for its reactivity and biological interactions.

The biological activity of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide is hypothesized to involve interactions with specific biomolecules, such as enzymes and receptors. The chloro group can undergo substitution reactions, allowing the compound to modify biomolecular targets effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : The compound has been investigated for its effects on cancer cell lines. For instance:
    • In vitro studies demonstrated that it inhibits the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50_{50} value of approximately 0.126 μM, indicating significant potency against cancer cells while sparing non-cancerous cells like MCF10A .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} ValueNotes
AntimicrobialVarious Bacterial StrainsNot specifiedPotential activity observed
AnticancerMDA-MB-2310.126 μMSignificant selectivity over MCF10A

Case Studies

  • Anticancer Study :
    • A study evaluated the effects of 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide on MDA-MB-231 cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This suggests its potential as a therapeutic agent in treating aggressive breast cancers .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and reduced phosphorylation of key signaling proteins involved in cell growth and survival .

Q & A

Basic: What synthetic routes are recommended for preparing 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide?

Methodological Answer:
The compound can be synthesized via amide bond formation followed by α-chlorination . A typical approach involves:

  • Reacting a primary amine (e.g., N-ethyl-2,2,2-trifluoroethylamine) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
  • Optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like dichloroacetamide derivatives.
  • Purification via column chromatography or recrystallization, monitored by TLC .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650–1680 cm⁻¹, C-Cl stretch ~600–800 cm⁻¹) .
  • NMR :
    • ¹H NMR : Peaks for ethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂) and trifluoroethyl moiety (δ ~3.5–4.0 ppm for CF₃CH₂) .
    • ¹³C NMR : Carbonyl carbon (δ ~165–175 ppm), CF₃ (δ ~125 ppm, quartet due to J-CF coupling) .
  • X-ray Crystallography : Resolve stereoelectronic effects of the trifluoroethyl group on molecular conformation .

Advanced: How does the trifluoroethyl group influence the compound’s bioactivity and stability?

Methodological Answer:
The CF₃ group enhances:

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism in cytochrome P450 enzymes, prolonging half-life .
  • Lipophilicity : LogP increases, improving membrane permeability (measured via HPLC or shake-flask methods).
  • Conformational Rigidity : The CF₃ group restricts rotational freedom, potentially optimizing target binding (studied via molecular docking or MD simulations) .

Advanced: How to resolve contradictions in toxicity data for chloroacetamide derivatives?

Methodological Answer:

  • Dose-Dependent Effects : Conduct in vitro assays (e.g., MTT on human cell lines) across multiple concentrations to identify thresholds for cytotoxicity .
  • Metabolite Analysis : Use LC-MS to detect degradants (e.g., ethanesulfonic acid or oxanilic acid derivatives) that may contribute to toxicity .
  • Species-Specific Sensitivity : Compare results across models (e.g., rodent hepatocytes vs. human blood cells) to validate relevance .

Basic: What are the key safety considerations during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Collect chlorinated byproducts in halogenated waste containers to prevent environmental release .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary ethyl/trifluoroethyl groups) to assess pharmacophore requirements .
  • Biological Assays : Test analogs in target-specific models (e.g., enzyme inhibition assays for herbicide or anticancer activity).
  • Computational Modeling : Use QSAR tools to correlate electronic properties (e.g., Hammett σ constants) with activity .

Basic: What solvents are optimal for solubility and reactivity studies?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO for reactions requiring high solubility (e.g., amide coupling).
  • Chlorinated Solvents : Dichloromethane or chloroform for spectroscopic analysis (minimal interference in IR/NMR).
  • Aqueous Buffers : Use <5% DMSO for in vitro assays to maintain colloidal stability .

Advanced: How to investigate environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C, analyzing half-life via HPLC .
  • Photolysis : Expose to UV light (λ = 254–365 nm) and identify photoproducts using GC-MS .
  • Soil Mobility : Conduct column leaching experiments to assess adsorption coefficients (Kd) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide

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